molecular formula C15H10ClNOS B4627903 N-(2-chlorophenyl)-1-benzothiophene-3-carboxamide

N-(2-chlorophenyl)-1-benzothiophene-3-carboxamide

Cat. No.: B4627903
M. Wt: 287.8 g/mol
InChI Key: AXCCWTPKBVUDJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-1-benzothiophene-3-carboxamide is a chemical compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the benzothiophene core and the 2-chlorophenyl group in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1-benzothiophene-3-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with 1-benzothiophene-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with the loss of the chlorine atom.

    Substitution: Substituted derivatives with the nucleophile replacing the chlorine atom.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex benzothiophene derivatives.

    Biology: It exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound has shown promise as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: It is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

N-(2-chlorophenyl)-1-benzothiophene-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine: This compound also contains a chlorophenyl group but has a different core structure, leading to distinct biological activities and applications.

    3,5-dichloro-N-(2-chlorophenyl)benzamide: This compound has a similar chlorophenyl group but differs in the benzamide core, resulting in different chemical properties and reactivity.

By comparing these compounds, the unique features and potential advantages of this compound can be better understood.

Properties

IUPAC Name

N-(2-chlorophenyl)-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNOS/c16-12-6-2-3-7-13(12)17-15(18)11-9-19-14-8-4-1-5-10(11)14/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCCWTPKBVUDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorophenyl)-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-chlorophenyl)-1-benzothiophene-3-carboxamide
Reactant of Route 3
N-(2-chlorophenyl)-1-benzothiophene-3-carboxamide
Reactant of Route 4
N-(2-chlorophenyl)-1-benzothiophene-3-carboxamide
Reactant of Route 5
N-(2-chlorophenyl)-1-benzothiophene-3-carboxamide
Reactant of Route 6
N-(2-chlorophenyl)-1-benzothiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.